N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]oxolane-3-carboxamide
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Overview
Description
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]oxolane-3-carboxamide is a complex organic compound that features a benzo[b]thiophene moiety, a hydroxypropyl group, and a tetrahydrofuran carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]oxolane-3-carboxamide typically involves multiple steps, starting with the preparation of the benzo[b]thiophene core. Common synthetic methods for benzo[b]thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis . The hydroxypropyl group can be introduced via a nucleophilic substitution reaction, while the tetrahydrofuran carboxamide moiety can be formed through amide bond formation reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]oxolane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide can be reduced to form amines.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]oxolane-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]oxolane-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzo[b]thiophene moiety is known to interact with various biological targets, including enzymes and receptors, potentially modulating their activity. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, while the tetrahydrofuran carboxamide structure could contribute to its stability and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene derivatives: Such as 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene.
Tetrahydrofuran derivatives: Such as 3-iodo-2-(thiophen-2-yl)benzo[b]thiophene.
Uniqueness
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]oxolane-3-carboxamide is unique due to its combination of a benzo[b]thiophene moiety with a hydroxypropyl group and a tetrahydrofuran carboxamide structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]oxolane-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-16(19,10-17-15(18)12-6-7-20-9-12)14-8-11-4-2-3-5-13(11)21-14/h2-5,8,12,19H,6-7,9-10H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTKQTSDHUZHNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CCOC1)(C2=CC3=CC=CC=C3S2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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